![molecular formula C18H19NO4 B5589484 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenoxy)propanamide](/img/structure/B5589484.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenoxy)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-(3-Methylphenoxy)Propanamide and related compounds often involves complex reactions that yield compounds with significant antisecretory activity, as demonstrated by compounds with similar structural features. For instance, N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, bearing pharmacophoric moieties, show potent antisecretory activity against histamine-induced gastric acid secretion, indicating the importance of structural elements in biological activity (Ueda et al., 1991). Additionally, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem oxidative aminocarbonylation-cyclization of prop-2-ynyloxyphenols highlights a method for creating structurally related compounds (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-(3-Methylphenoxy)Propanamide and analogs reveals insights into their biological activities. The stereochemistry and configurational aspects play a crucial role in their pharmacological profiles. For example, enantiomers of certain compounds within this chemical family have been synthesized and characterized to understand their binding profiles and biological activities (Quaglia et al., 1996).
Chemical Reactions and Properties
The chemical reactions and properties of N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-(3-Methylphenoxy)Propanamide derivatives are influenced by their structural components. These compounds participate in various chemical reactions, showcasing their reactive nature and the potential for diverse biological activities. Vinylphosphonium salt-mediated reactions between alkyl propiolates and aminophenols or hydroxyphenols offer a pathway to synthesize related compounds with potential pharmacological properties (Yavari et al., 2006).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-4-3-5-15(10-12)23-13(2)18(20)19-14-6-7-16-17(11-14)22-9-8-21-16/h3-7,10-11,13H,8-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIDANUMTUMOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenoxy)propanamide |
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